molecular formula C18H20N2O4S B4945896 N-[4-(acetylsulfamoyl)phenyl]-2-phenylbutanamide

N-[4-(acetylsulfamoyl)phenyl]-2-phenylbutanamide

Cat. No.: B4945896
M. Wt: 360.4 g/mol
InChI Key: MMIQEAZQBGGRID-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-2-phenylbutanamide is a chemical compound with the molecular formula C18H20N2O4S and a molecular weight of 360.4274 g/mol . This compound is known for its unique structure, which includes an acetylsulfamoyl group attached to a phenyl ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-phenylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form the acetylsulfamoyl derivative. This intermediate is then reacted with 2-phenylbutanoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds[][4].

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The acetylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylsulfamoyl)phenyl]-2-phenylacetamide: Similar structure but with a different side chain.

    N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide: Contains a tert-butyl group instead of a phenyl group.

    N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: Contains a carbamothioyl group instead of a butanamide group.

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylsulfamoyl group is particularly important for its biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-17(14-7-5-4-6-8-14)18(22)19-15-9-11-16(12-10-15)25(23,24)20-13(2)21/h4-12,17H,3H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIQEAZQBGGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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